3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound notable for its bicyclic structure and potential applications in medicinal chemistry. The compound is classified as an amino acid derivative, specifically featuring a tert-butoxycarbonyl protecting group on the amino functionality. Its unique bicyclo[1.1.1]pentane core contributes to its rigidity and three-dimensionality, which can influence its biological activity and physicochemical properties.
This compound can be sourced from various chemical suppliers and is often utilized in research settings for the synthesis of more complex molecules. Its CAS number is 2231666-04-7, which facilitates its identification in chemical databases and literature.
3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid falls under the category of organic compounds, specifically amino acids and their derivatives. It is characterized by the presence of a bicyclo[1.1.1]pentane structure, which is significant in the study of molecular interactions and drug design.
The synthesis of 3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves several steps, including:
The synthesis may require careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly employed to assess the progress and purity of the reactions.
The molecular formula for 3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is , with a molecular weight of approximately 269.34 g/mol .
The compound features:
3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and minimize side products.
The mechanism of action for 3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors due to its structural features.
The bicyclic core may facilitate binding interactions through hydrophobic effects, while the carboxylic acid moiety could participate in hydrogen bonding with target molecules, potentially modulating various biochemical pathways.
3-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has potential applications in:
The enantioselective construction of bicyclo[1.1.1]pentane (BCP) amino acids relies on chiral auxiliaries, resolution techniques, and catalytic asymmetric methods. Pellicciari’s pioneering work employed (R)-2-phenylglycinol as a chiral auxiliary in Strecker reactions with BCP aldehydes (e.g., 4 → 5/6), yielding diastereomeric α-aminonitriles separable by medium-pressure liquid chromatography. Subsequent oxidative cleavage and hydrolysis delivered enantiopure BCP-α-amino acids (7, 8) with >98% enantiomeric excess (ee). This approach enabled the first bioactive BCP analogue of (S)-(4-carboxyphenyl)glycine, exhibiting enhanced metabolic stability and receptor selectivity [2].
Pritz and Pätzel adapted this strategy for synthesizing BCP analogues of (S)-(4-tert-butylphenyl)glycine (14), where LiAlH₄ reduction and Dess-Martin oxidation transformed BCP ester 9 to aldehyde 11. Diastereoselective Strecker reaction and auxiliary removal yielded the target amino acid, which improved antimicrobial activity in peptide conjugates [2].
Recent advances leverage transition metal-free catalysis. Sánchez-Sordo et al. developed an N-heterocyclic carbene (NHC)-catalyzed three-component coupling using [1.1.1]propellane, Grignard reagents, and allylic phosphates. Chiral sulfonate-bearing NHC ligand L1 (10 mol%) enabled asymmetric allylic alkylation of in situ-generated BCP–Grignard species, affording α-chiral 1,3-difunctionalized BCPs (4–9) with >99:1 regioselectivity and 97:3 enantiomeric ratio (er). This method bypasses stoichiometric zinc transmetalation, offering superior practicality [6].
Table 1: Enantioselective Methods for BCP-Amino Acid Synthesis
Method | Chiral Control | Yield Range | Stereoselectivity | Key Limitations |
---|---|---|---|---|
Strecker Resolution | (R)-Phenylglycinol auxiliary | 45–65% | >98% ee | Multi-step separation |
NHC-Catalyzed Allylation | Sulfonate-NHC L1 | 44–67% | 97:3 er | Requires allylic phosphate |
1.2 tert-Butoxycarbonyl Protection Strategies in Amino Acid Functionalization
The tert-butoxycarbonyl (Boc) group serves as a cornerstone for nitrogen protection during BCP-amino acid synthesis due to its orthogonal stability, crystallinity enhancement, and deprotection versatility. In BCP-homoCBGP synthesis (23, 24), Boc protection is installed post-homologation of carboxylic acid 19 to minimize racemization during ester hydrolysis or phosphonate modifications (e.g., 27 → 28) [2].
Structural analyses confirm that the Boc group’s steric bulk suppresses epimerization at the α-stereocenter during BCP ring incorporation. Nuclear magnetic resonance studies of CN(C(=O)OC(C)(C)C)C@@HC(=O)O reveal restricted C–N bond rotation, stabilizing the chiral environment. Deprotection employs trifluoroacetic acid (TFA) in dichloromethane (0°C to rt, 2 h), preserving acid-sensitive BCP frameworks [8] [4].
Table 2: Boc Protection/Deprotection in BCP-Amino Acid Synthesis
Stage | Reagent/Conditions | Function | Compatibility |
---|---|---|---|
Protection | Boc₂O, NaOH, THF/H₂O, 0°C | N-Acylation | Tolerates BCP aldehydes |
Deprotection | TFA/DCM (1:1), 0°C → rt, 2 h | Acidolytic cleavage | Preserves BCP core |
Solution-Phase Synthesis dominates BCP-amino acid production, enabling stoichiometric control and analytical tractability. Radical multicomponent reactions exemplify this approach: combining carboxylic acids, [1.1.1]propellane, and B₂pin₂ under visible light irradiation yields BCP boronates (e.g., 18) in a single step. These intermediates undergo Suzuki-Miyaura coupling or oxidation to access carboxylic acids for peptide coupling [3]. NHC-catalyzed asymmetric allylation further demonstrates solution-phase efficiency, achieving gram-scale synthesis of α-chiral BCPs without chromatography [6].
Solid-Phase Synthesis remains limited due to BCP steric constraints and radical reactivity. Attempts to incorporate BCP iodides (e.g., 1) via resin-bound alkylations suffer from low efficiency (<30% yield), attributed to the BCP’s distorted geometry hindering access to immobilized substrates [10].
Table 3: Solution-Phase vs. Solid-Phase Route Performance
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Yield Range | 62–92% (radical borylation) | <30% (BCP iodide alkylation) |
Stereocontrol | Up to 97:3 er (NHC catalysis) | Not demonstrated |
Scalability | Kilogram-scale (photochemical) | Milligram-scale only |
Radical Pathways enable efficient BCP ring installation through strain-release chemistry. Flow photochemistry using alkyl iodides and [1.1.1]propellane under 365 nm irradiation (residence time: 30 min) generates BCP iodides (1, 3–20) in 41–92% yield. This initiator-free method tolerates esters, heterocycles, and Boc-protected amines, enabling kilogram synthesis of 1 (72% yield, >90% purity) [10]. Decarboxylative radical additions further expand scope: N-hydroxyphthalimide esters derived from carboxylic acids add to propellane under Ir photocatalysis, forming C(sp³)–BCP bonds (28–40) [3].
Transition Metal-Catalyzed Pathways remain emergent. Nickel-mediated cyclopropanations using propellane as a carbene precursor yield cyclobutane-fused BCPs, but amino acid applications are unexplored [7]. Copper-catalyzed borylations show promise, though competing protodeborylation lowers efficiency for primary BCP systems [6].
Table 4: BCP Ring Incorporation Strategies
Method | Conditions | Substrate Scope | Yield Range |
---|---|---|---|
Photochemical Iodination | 365 nm, flow reactor, 30 min | Alkyl iodides, fluorides | 41–92% |
Decarboxylative Radical Addition | Ir(ppy)₃, B₂pin₂, DMA, 390 nm LED | NHP esters, natural products | 45–89% |
NHC-Catalyzed Allylation | THF, 50°C, L1 (6–10 mol%) | Allylic phosphates | 44–67% |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7